molecular formula C14H18FN3 B11742038 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine

Cat. No.: B11742038
M. Wt: 247.31 g/mol
InChI Key: SVFHUMIHKWCCFT-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine is an organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyrazole ring substituted with a fluoroethyl group and a phenylethylamine moiety

Preparation Methods

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide, such as 2-fluoroethyl bromide, in the presence of a base like potassium carbonate.

    Attachment of the phenylethylamine moiety: This can be done through reductive amination, where the pyrazole derivative is reacted with phenylethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine can be compared with similar compounds such as:

    {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine: This compound has a similar structure but with the fluoroethyl group attached at a different position on the pyrazole ring.

    {[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine: This compound features a chloroethyl group instead of a fluoroethyl group, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoroethyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-phenylethanamine

InChI

InChI=1S/C14H18FN3/c15-8-11-18-14(7-10-17-18)12-16-9-6-13-4-2-1-3-5-13/h1-5,7,10,16H,6,8-9,11-12H2

InChI Key

SVFHUMIHKWCCFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=NN2CCF

Origin of Product

United States

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